4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine
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Overview
Description
4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a tosyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be 2-methoxyacetophenone and methylhydrazine.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrazole derivative with tosyl chloride in the presence of a base such as pyridine.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on the cell surface, leading to changes in cellular signaling.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a methoxyphenyl group and have been studied for their potential as alpha1-adrenergic receptor antagonists.
Urapidil: A compound with a similar methoxyphenyl group, used as an antihypertensive agent.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)sulfonylpyrazol-3-amine |
InChI |
InChI=1S/C18H19N3O3S/c1-12-8-10-14(11-9-12)25(22,23)21-18(19)17(13(2)20-21)15-6-4-5-7-16(15)24-3/h4-11H,19H2,1-3H3 |
InChI Key |
RPGIHHPHPRLXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C3=CC=CC=C3OC)N |
Origin of Product |
United States |
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